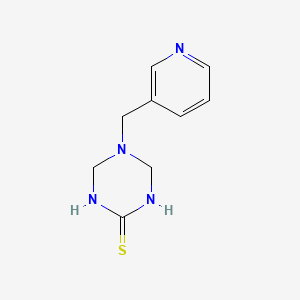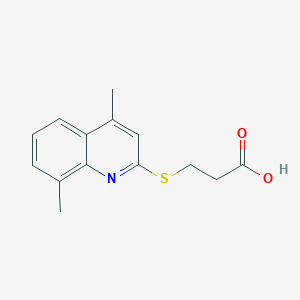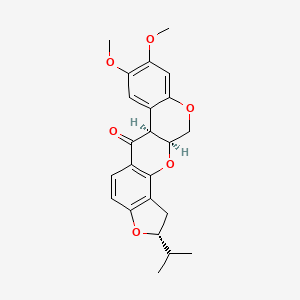
Dihydrorotenone
Descripción general
Descripción
La dihidrorotenona es un compuesto natural derivado de la rotenona, un insecticida botánico bien conocido. Es un potente inhibidor mitocondrial y se ha utilizado ampliamente en la industria agrícola como pesticida natural. La dihidrorotenona es conocida por su capacidad de inducir apoptosis en las células plasmáticas humanas al desencadenar el estrés del retículo endoplásmico y activar la vía de señalización p38 .
Aplicaciones Científicas De Investigación
La dihidrorotenona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición mitocondrial y estrés oxidativo.
Biología: Se emplea en estudios que investigan los efectos de la disfunción mitocondrial en los procesos celulares.
Medicina: Se ha investigado su posible papel en la inducción de apoptosis en células cancerosas y sus implicaciones en enfermedades neurodegenerativas como la enfermedad de Parkinson.
Industria: Se utiliza como pesticida natural en la agricultura orgánica y como herramienta para estudiar el impacto ambiental de los insecticidas botánicos
Safety and Hazards
Direcciones Futuras
The future directions for Dihydrorotenone research could involve further elucidation of its mechanism of action at the insect receptor level and the design of even more effective insecticides . Additionally, the potential toxicity of this compound to other systems beyond its use as a pesticide could be a focus of future research .
Mecanismo De Acción
La dihidrorotenona ejerce sus efectos inhibiendo el complejo I mitocondrial, también conocido como NADH:ubiquinona oxidorreductasa. Esta inhibición conduce a una disminución del potencial de membrana mitocondrial, lo que resulta en la producción de especies reactivas de oxígeno y la inducción de estrés oxidativo. El compuesto también desencadena el estrés del retículo endoplásmico y activa la vía de señalización p38, lo que lleva a la apoptosis en las células plasmáticas humanas .
Análisis Bioquímico
Biochemical Properties
Dihydrorotenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the NADH: ubiquinone reductase (Complex I) of the electron transport chain. This compound binds specifically to this enzyme, inhibiting its activity and leading to a decrease in mitochondrial membrane potential . This interaction is crucial as it disrupts the normal function of the electron transport chain, leading to impaired ATP production and increased generation of reactive oxygen species .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In human plasma cells, this compound induces apoptosis by triggering endoplasmic reticulum stress and activating the p38 signaling pathway . This compound also impairs mitochondrial function, leading to decreased mitochondrial membrane potential and subsequent activation of the unfolded protein response (UPR) and endoplasmic reticulum stress . These cellular effects highlight the compound’s potential to disrupt normal cell function and induce cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the rotenone site of Complex I in the electron transport chain, inhibiting its activity and leading to a decrease in ATP production . This inhibition results in the generation of reactive oxygen species and the onset of inflammatory processes . Additionally, this compound activates the p38 signaling pathway, which plays a crucial role in inducing apoptosis in human plasma cells . These molecular interactions underscore the compound’s ability to disrupt cellular energy metabolism and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to air and light, leading to its decomposition and a subsequent loss of insecticidal activity . This decomposition results in the formation of this compound and water . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodents, varying doses of this compound have been shown to induce different levels of toxicity. Higher doses of the compound result in more pronounced mitochondrial dysfunction and increased cell death . Additionally, threshold effects have been observed, where lower doses may not elicit significant toxic effects, while higher doses lead to severe adverse effects . These findings highlight the importance of dosage considerations when evaluating the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with hepatic microsomal enzymes. In the liver, this compound undergoes oxidation and O-demethylation, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound’s interaction with enzymes such as NADH: ubiquinone reductase plays a significant role in its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s high lipophilicity allows it to cross the blood-brain barrier and accumulate in subcellular organelles . This compound’s interaction with transporters and binding proteins further influences its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on Complex I of the electron transport chain . This localization is facilitated by the compound’s lipophilicity and its ability to cross cellular membranes . Additionally, this compound’s interaction with specific targeting signals and post-translational modifications may direct it to other subcellular compartments, further influencing its activity and function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La dihidrorotenona se puede sintetizar mediante la reducción de la rotenona. El proceso de reducción implica el uso de gas hidrógeno en presencia de un catalizador de paladio. La reacción se lleva a cabo típicamente en condiciones suaves, con una temperatura mantenida a alrededor de 25 °C a 30 °C. La reacción produce dihidrorotenona como un sólido blanco a blanquecino .
Métodos de producción industrial
La producción industrial de dihidrorotenona sigue una ruta sintética similar a la descrita anteriormente. El proceso implica la hidrogenación a gran escala de la rotenona utilizando paladio sobre carbono como catalizador. La reacción se lleva a cabo en un reactor de hidrogenación, y el producto se purifica mediante cristalización y filtración para obtener dihidrorotenona de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La dihidrorotenona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La dihidrorotenona se puede oxidar para formar varios productos de oxidación.
Reducción: El compuesto se puede reducir aún más para formar derivados más reducidos.
Sustitución: La dihidrorotenona puede sufrir reacciones de sustitución, particularmente en los grupos metoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo. Las reacciones se llevan a cabo típicamente en condiciones ácidas o neutras.
Reducción: El gas hidrógeno en presencia de catalizadores de paladio o platino se utiliza comúnmente para las reacciones de reducción.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como iones hidróxido o aminas en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de dihidrorotenona, así como compuestos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Rotenona: El compuesto original de la dihidrorotenona, conocido por sus potentes propiedades insecticidas.
Amorfigenina: Un compuesto rotenoide con actividad insecticida similar.
Amorfigenol: Otro rotenoide con similitudes estructurales con la dihidrorotenona
Singularidad
La dihidrorotenona es única en su capacidad de inducir apoptosis a través de la activación de la vía de señalización p38, un mecanismo que no se observa comúnmente en otros rotenoides. Además, su función como inhibidor mitocondrial la convierte en una herramienta valiosa en el estudio de la disfunción mitocondrial y sus implicaciones en diversas enfermedades .
Propiedades
IUPAC Name |
(1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFARBHXORYQBF-HBGVWJBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041227 | |
| Record name | 1',2'-Dihydrorotenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6659-45-6 | |
| Record name | (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1',2'-Dihydrorotenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrorotenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrorotenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1',2'-Dihydrorotenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROROTENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538CX0LPPO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1219961.png)
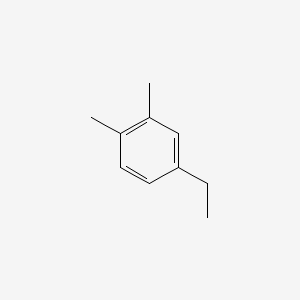
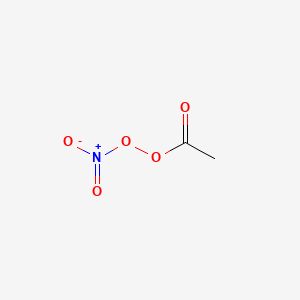
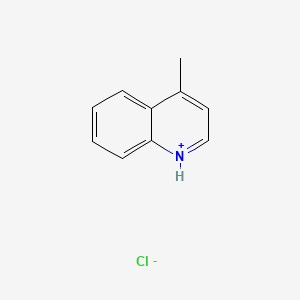
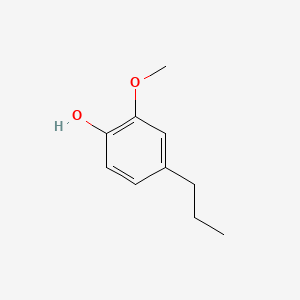

![Ethyl 7-amino-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1219969.png)

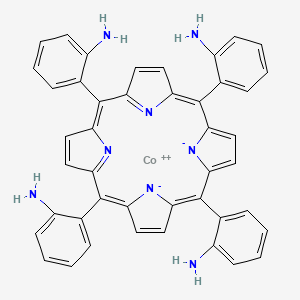
![3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(pentadecanoyloxy)propyl pentadecanoate](/img/structure/B1219976.png)
